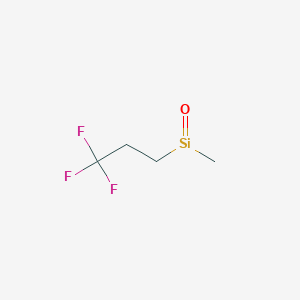

Methyl(3,3,3-trifluoropropyl)silanone

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis Technique : Methyl(3,3,3-trifluoropropyl)silanone can be synthesized using controlled anionic ring-opening polymerization. This process involves the use of a high-vacuum polymerization technique and a co-solvent of hexane and THF at 0°C. The initiator for the polymerization is lithium silanolate, which is produced by the reaction of n-butyllithium and the siloxane compound in the reactor at room temperature (Chen Feng-qiu, 2008).

Molecular Structure Analysis

- Molecular Structure : The compound features a silicon atom bonded to a fluorine and methyl group. This unique molecular structure imparts distinct physical and chemical characteristics to the compound. The structural details are further confirmed using spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).

Chemical Reactions and Properties

- Reactivity : Methyl(3,3,3-trifluoropropyl)silanone demonstrates unique reactivity, such as the addition of ammonia under mild conditions to form sila-hemiaminal and silanoic amide tautomers (Y. Xiong et al., 2010).

- Formation of Silanone Complexes : It can undergo reactions to form silanone complexes, which demonstrate interesting properties like intramolecular cyclization (Norihiro Takeda et al., 2000).

Physical Properties Analysis

- Physical Properties : The compound exhibits unique physical properties such as shifts in glass transition temperature, depending on the ratio of its constituents in copolymers (Hideki Kobayashi & Wataru Nishiumi, 1993).

Chemical Properties Analysis

- Chemical Stability and Reactivity : It shows specific chemical behaviors like methylation of silanone groups, which indicates its reactivity towards specific chemical groups (D. G. Permenov & V. Radzig, 2004).

- Electrophilic Properties : The compound can be part of reactions involving electrophilic reagents, showcasing its potential in various chemical processes (C. Reed, 2010).

Wissenschaftliche Forschungsanwendungen

Application

“Methyl(3,3,3-trifluoropropyl)silanone” is used in the preparation of siliconized-glass fiber sheets, which act as a support for protein-chemical analysis of electroblotted proteins .

Results or Outcomes

Polymer Chemistry

Application

“Methyl(3,3,3-trifluoropropyl)silanone” is used in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS), a polymer with a wide range of commercial applications due to its superior properties such as high thermal stability, low temperature flexibility, radiation resistance, low surface energy, and outstanding fuel and chemical resistance .

Method of Application

The polymer is synthesized by anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane in the bulk using dilithium diphenylsilanediolate as an initiator and N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), and 1,2-dimethoxyethane (DME) as promoters .

Results or Outcomes

The yield of linear polymers was the highest when the molar ratios of promoter to initiator were equal to 2.0 for all the promoters . Among the promoters, DME was the most efficient for suppressing the backbiting reactions . The reaction promoted by DME had a very broad “termination window” with the highest yield of linear polymer and very narrow molar mass distribution .

Lubricant Additive

Application

“Methyl(3,3,3-trifluoropropyl)silanone” is used as a fluorosilicone lubricant additive . This application is particularly useful in industries where high-performance lubrication is required.

Release Agent

Application

“Methyl(3,3,3-trifluoropropyl)silanone” is also used as a release agent . Release agents are substances used to prevent other materials from bonding to surfaces.

Amidation of α-Amino Acids

Application

“Methyl(3,3,3-trifluoropropyl)silanone” is used in the amidation of α-amino acids . This application is particularly useful in the field of organic chemistry.

Method of Application

The combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole mediates an amidation of amino acids. MTFPSCl2 activates the carboxy group and protects the α-amino group of amino acids .

Results or Outcomes

The corresponding amino acid amides were synthesized in good yields without racemization .

Synthesis of Amphiphilic Diblock Copolymers

Application

“Methyl(3,3,3-trifluoropropyl)silanone” is used in the synthesis of amphiphilic diblock copolymers . This application is particularly useful in the field of polymer chemistry.

Eigenschaften

IUPAC Name |

methyl-oxo-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMCLKHSZZGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401565 | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Fluorosilicone oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl(3,3,3-trifluoropropyl)silanone | |

CAS RN |

63148-56-1, 44839-32-9 | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone](/img/structure/B1229726.png)

![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)

![[(2R)-2-[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] benzoate](/img/structure/B1229732.png)

![1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine](/img/structure/B1229736.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)

![2-[4-[4-(4-Fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1229739.png)

![7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1229740.png)